1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1h)-carbaldehyde

Chiral Chromatography Analytical Reference Standards Dextromethorphan Impurity Profiling

1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1H)-carbaldehyde, most frequently referred to as (R)-N-Formyl Octabase, is a chiral small molecule (C18H23NO2, MW 285.4 g/mol). It is a defined chemical entity—the (R)-enantiomer of a formylated octabase derivative—that serves a critical role as a fully characterized reference standard and a specific impurity marker (Dextromethorphan Impurity for the widely used antitussive active pharmaceutical ingredient (API) dextromethorphan.

Molecular Formula C18H23NO2
Molecular Weight 285.4 g/mol
CAS No. 51773-23-0
Cat. No. B1147339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1h)-carbaldehyde
CAS51773-23-0
Synonyms(S)-3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]-2(1H)-isoquinolinecarboxaldehyde;  (+)-3,4,5,6,7,8-hexahydro-1-(p-methoxybenzyl)-2(1H)-Isoquinolinecarboxaldehyde; 
Molecular FormulaC18H23NO2
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2C=O
InChIInChI=1S/C18H23NO2/c1-21-16-8-6-14(7-9-16)12-18-17-5-3-2-4-15(17)10-11-19(18)13-20/h6-9,13,18H,2-5,10-12H2,1H3/t18-/m1/s1
InChIKeyXSOPBBOEINVWML-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1H)-carbaldehyde (CAS 51773-23-0): An Introduction for Scientific Procurement


1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1H)-carbaldehyde, most frequently referred to as (R)-N-Formyl Octabase, is a chiral small molecule (C18H23NO2, MW 285.4 g/mol) [1]. It is a defined chemical entity—the (R)-enantiomer of a formylated octabase derivative—that serves a critical role as a fully characterized reference standard and a specific impurity marker (Dextromethorphan Impurity 21) for the widely used antitussive active pharmaceutical ingredient (API) dextromethorphan [2][3]. Its supply with detailed, regulatory-compliant characterization data is essential for pharmaceutical quality control (QC) and regulatory submissions [3].

Why Generic Substitution of (R)-N-Formyl Octabase (CAS 51773-23-0) is a Regulatory and Analytical Risk


In the context of pharmaceutical analysis, generic substitution is scientifically unsound. This compound is not a general-purpose reagent but a specific chiral reference standard. Its closest analog, (S)-N-Formyl Octabase (CAS 29144-31-8), is the opposite enantiomer and is classified as a distinct impurity, Dextromethorphan Impurity 14, often supplied as a mixture of rotamers [1]. Furthermore, a racemic mixture ((±)-N-Formyl Octabase, CAS 63477-91-8) and a non-formylated precursor (CAS 51072-35-6) also exist . Procuring the wrong substance—whether the opposite enantiomer, a racemate, or a precursor—would invalidate analytical methods for dextromethorphan purity, as each entity is chromatographically and spectroscopically distinct, failing to meet the identity, purity, and traceability requirements of pharmacopeial monographs (USP/EP) [2].

Quantitative Differentiation of CAS 51773-23-0 Against Key Analogs for Dextromethorphan Analysis


Defined (R)-Enantiomer Configuration vs. (S)-Enantiomer (Impurity 14)

The primary differentiation for CAS 51773-23-0 is its defined (R)-enantiomer configuration, qualifying it as the reference standard for Dextromethorphan Impurity 21. Its counterpart, CAS 29144-31-8, is the (S)-enantiomer, designated as Dextromethorphan Impurity 14 and often described as a complex mixture of rotamers, making it unsuitable as a surrogate for Impurity 21 quantitation [1]. The non-formylated precursor (CAS 51072-35-6) lacks the carbaldehyde moiety, rendering it chemically and analytically distinct [2].

Chiral Chromatography Analytical Reference Standards Dextromethorphan Impurity Profiling

Regulatory-Compliant Characterization Data Package for QC Applications

CAS 51773-23-0 is supplied with a detailed characterization data package compliant with regulatory guidelines, which is essential for its use as a reference standard in method validation (AMV) and quality control (QC) for ANDA submissions [1]. While vendors of the (S)-enantiomer (CAS 29144-31-8) also claim regulatory-compliant data, the specificity of this documentation for the (R)-isomer is a differentiator. The product page indicates a purity of Min. 95% is typical for this compound class, with some lots achieving 99% purity .

Method Validation (AMV) Quality Control (QC) Regulatory Submission (ANDA)

Predicted Physicochemical Properties Inform Analytical Method Development

The compound's predicted properties, such as a boiling point of 466.8±38.0 °C, density of 1.13±0.1 g/cm³, and specific solubility profile (slight solubility in chloroform, DMSO, ethyl acetate, methanol), provide baseline data for analytical method development . The computed XLogP3-AA value of 2.9 indicates moderate lipophilicity [1]. While these properties are shared by its enantiomer (CAS 29144-31-8), they robustly differentiate the compound from the non-formylated precursor (CAS 51072-35-6), which has a different molecular formula (C17H21NO) and distinct lipophilicity and solubility characteristics that would lead to different chromatographic retention times and extraction behaviors.

Physicochemical Characterization Method Development Stability Testing

Defined Application Scenarios for (R)-N-Formyl Octabase (CAS 51773-23-0) Based on Core Evidence


Primary Reference Standard for Quantifying Dextromethorphan Impurity 21 in ANDA Submissions

In generic drug development, this compound is the definitive reference standard for identifying and quantifying Dextromethorphan Impurity 21. Its specified (R)-enantiomer configuration and the regulatory-compliant characterization data are essential for establishing system suitability, validating HPLC methods, and demonstrating analytical control to regulatory agencies, a role that its (S)-enantiomer (Impurity 14) counterpart cannot fulfill. [1]

Method Validation (AMV) and Quality Control (QC) in Commercial Dextromethorphan Production

QC laboratories supporting commercial dextromethorphan production require this exact substance to validate analytical methods and to perform routine batch-release testing. The compound's unique identity, defined purity, and associated documentation support the development of a robust stability-indicating method essential for GMP compliance. [2]

Stability-Indicating HPLC Method Development to Resolve Complex Impurity Profiles

Based on its predicted physicochemical properties (e.g., XLogP of 2.9, specific solubility), this compound is used in the development of stability-indicating HPLC methods. Its distinct chromatographic behavior relative to other manufacturing impurities (like the non-formylated precursor CAS 51072-35-6) is critical for achieving the baseline separation required to monitor drug product stability and validate degradation pathways.

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